
2-(4-オクチルフェネチル)-フィンゴリモッド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, also known as 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is a useful research compound. Its molecular formula is C35H57NO2 and its molecular weight is 523.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
免疫抑制剤
この化合物は、免疫抑制剤として知られている . それは、リンパ組織からのリンパ球の移出を阻害することにより、多くのモデルにおいて移植片の生存期間を延長するために使用されてきた .
スフィンゴシンアナログ
この化合物は、スフィンゴシンの構造アナログであり、スフィンゴシンキナーゼの基質でもある . この化合物のリン酸化された形態は、4つのスフィンゴシン-1-リン酸(S1P)受容体(S1P1、S1P3、S1P4、およびS1P5)において強力なアゴニストとして作用する .
スフィンゴシン輸送体活性の増強剤
それは、スフィンゴシン輸送体Abcb1およびロイコトリエンC4輸送体Abcc1の活性を高める .
細胞質ホスホリパーゼA2活性阻害剤
自己免疫疾患の治療
動物実験では、この化合物がいくつかの自己免疫疾患を効果的に治療できることが示唆されている .
多発性硬化症の潜在的な治療法
作用機序
Target of Action
The primary targets of 2-(4-Octylphenethyl)-fingolimod are yet to be identified. It is known that bioactive metabolites can influence cellular adhesion and migration via various signaling pathways .
Mode of Action
It is suggested that the compound might interact with key cell adhesion surface receptor sites
Biochemical Pathways
The compound might affect adhesion and movement, and their role in gene expression . More research is required to understand the specific pathways influenced by this compound.
Result of Action
It is suggested that the compound might have anti-inflammatory and anticancer (antiproliferative) effects . .
生化学分析
Biochemical Properties
2-(4-Octylphenethyl)-fingolimod plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for sphingosine kinase, which phosphorylates the compound to produce a potent agonist for sphingosine-1-phosphate (S1P) receptors . These interactions are essential for modulating immune responses and cellular signaling pathways.
Cellular Effects
The effects of 2-(4-Octylphenethyl)-fingolimod on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with S1P receptors affects lymphocyte trafficking, thereby reducing lymphocyte egress from lymphoid organs . This modulation is critical for its immunosuppressive properties.
Molecular Mechanism
At the molecular level, 2-(4-Octylphenethyl)-fingolimod exerts its effects through binding interactions with biomolecules. It acts as an agonist at S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to the internalization and degradation of these receptors . This action results in the inhibition of lymphocyte egress and modulation of immune responses. Additionally, the compound inhibits cytosolic phospholipase A2 activity, further contributing to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Octylphenethyl)-fingolimod change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the phosphorylated form of the compound remains stable and retains its activity over extended periods . Long-term exposure to the compound has been observed to sustain its immunosuppressive effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-(4-Octylphenethyl)-fingolimod vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without significant adverse effects. Higher doses may lead to toxic effects, including bradycardia and lymphopenia . These threshold effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(4-Octylphenethyl)-fingolimod is involved in several metabolic pathways. It is metabolized by sphingosine kinase to produce its active phosphorylated form, which interacts with S1P receptors . The compound’s metabolism also involves interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 2-(4-Octylphenethyl)-fingolimod within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 facilitates its cellular uptake and distribution . These interactions are essential for its localization and accumulation in target tissues.
Subcellular Localization
2-(4-Octylphenethyl)-fingolimod exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it undergoes phosphorylation and interacts with S1P receptors . This subcellular targeting is facilitated by post-translational modifications and targeting signals that direct the compound to specific compartments.
特性
IUPAC Name |
2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJMONXMLQUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851039-25-3 |
Source


|
| Record name | 2-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
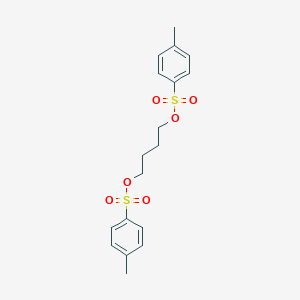
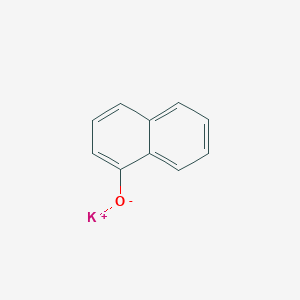
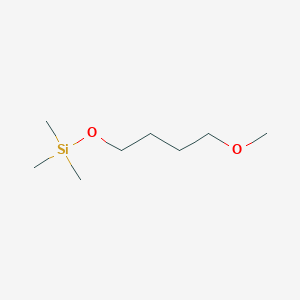
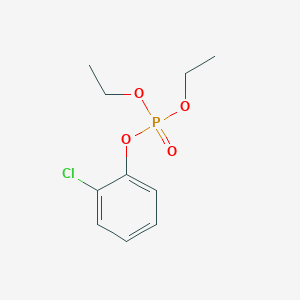


![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)


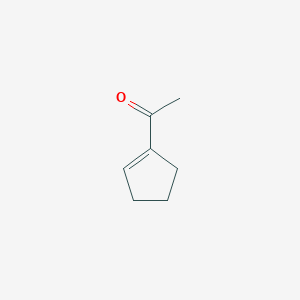
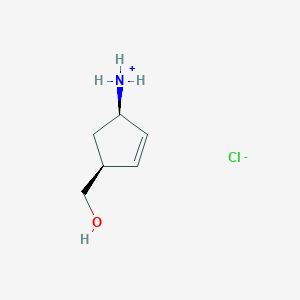
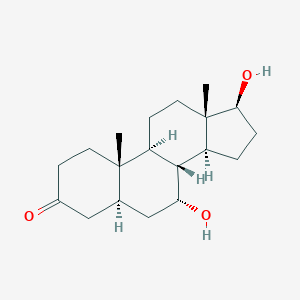
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

